

What is the full chemical name for N-C16-Deoxysphinganine?

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Compound of Interest

Compound Name: *N-C16-Deoxysphinganine*

Cat. No.: *B3044052*

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An In-Depth Technical Guide to N-C16-Deoxysphinganine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest within the scientific community for its potent biological activities and association with various pathological conditions. This technical guide provides a comprehensive overview of **N-C16-Deoxysphinganine**, including its full chemical name, biosynthesis, and involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are presented, alongside a summary of its cytotoxic effects. This document is intended to serve as a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease.

Chemical Identity and Properties

The full chemical name for **N-C16-Deoxysphinganine** is N-palmitoyl-1-deoxysphinganine. It is also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide (1-deoxyDHCer).^[1] The notation (m18:0/16:0) is also used to describe its structure, indicating an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic acid).

Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine

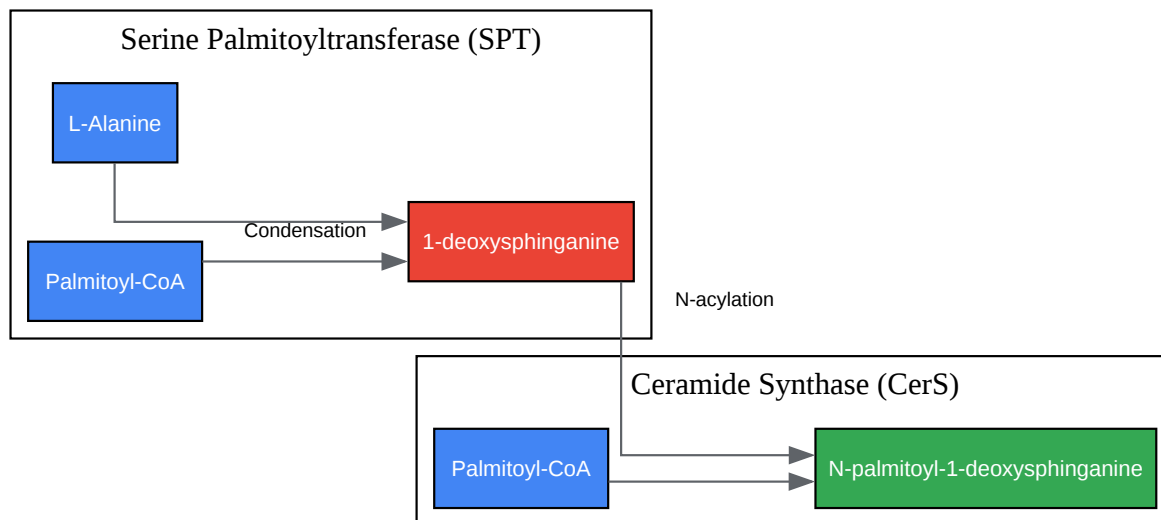
Property	Value	Reference
CAS Number	378755-69-2	[1]
Molecular Formula	C34H69NO2	[1]
Molecular Weight	523.92 g/mol	[1]
Appearance	Powder	[2]
Storage Temperature	-20°C	[2]
Purity (typical)	>99% (TLC)	[2]

Biosynthesis of N-palmitoyl-1-deoxysphinganine

N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid biosynthetic pathway. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT).

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a substrate, particularly under conditions of low L-serine availability or in the presence of certain SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the formation of 1-deoxysphinganine.[3][5]

Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]



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Biosynthesis of N-palmitoyl-1-deoxysphinganine.

Biological Activity and Signaling Pathways

N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its accumulation has been linked to cellular dysfunction and various pathologies.[1]

Cytotoxicity

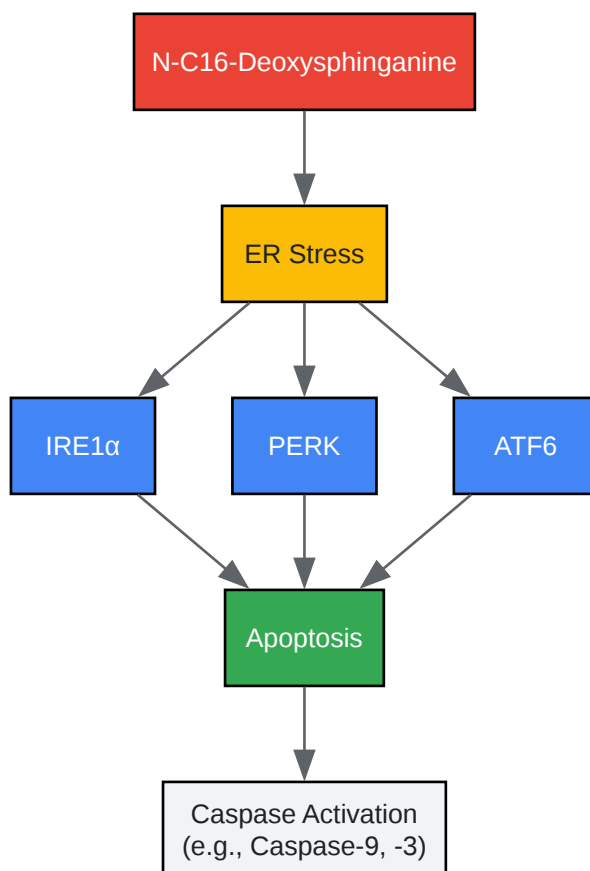
The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to various cell types, including neurons and pancreatic β -cells.[5] This cytotoxicity is a contributing factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[5] While specific IC₅₀ values for N-palmitoyl-1-deoxysphinganine are not widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.

Table 2: Cytotoxicity of 1-deoxysphinganine

Cell Line	Assay Duration	Cytotoxicity Metric	Value	Reference
HGC-27 (Human gastric cancer)	24 hours	CC50	19.7 ± 3.3 µM	[1]
MEFs (Mouse embryonic fibroblasts)	Not Specified	LD50	7 µM	[1]

Endoplasmic Reticulum (ER) Stress and Apoptosis

Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum (ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular stress response. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The apoptotic cascade involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.[8][9]

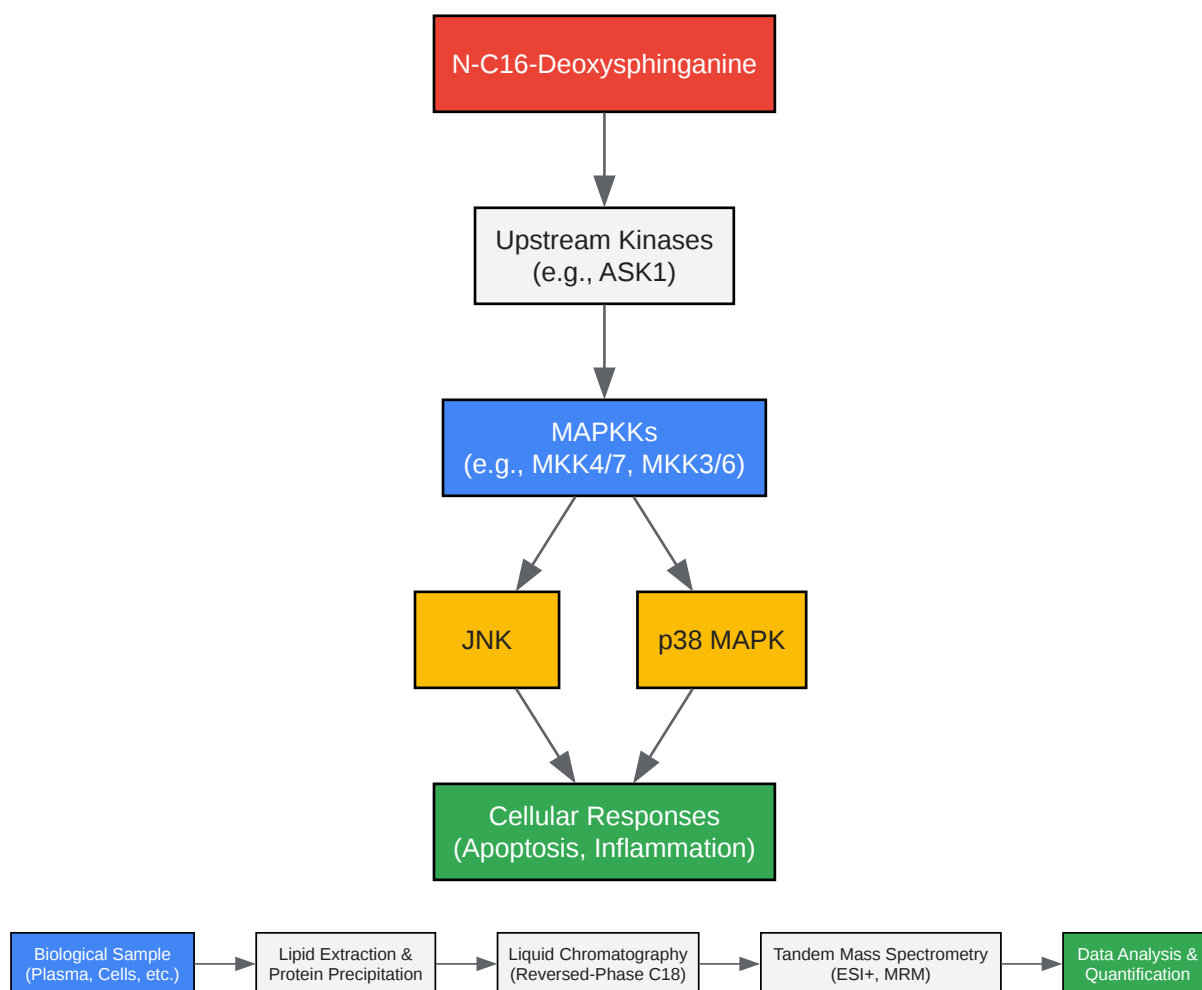


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ER Stress and Apoptosis Induction.

JNK and p38 MAPK Signaling

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by various cellular insults, including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation. The activation of JNK and p38 MAPK has been implicated in the cellular response to 1-deoxysphingolipid accumulation.

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